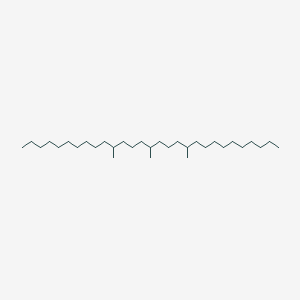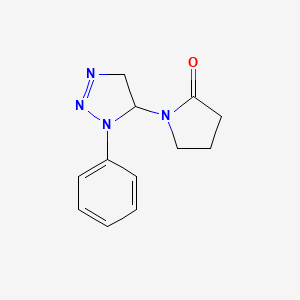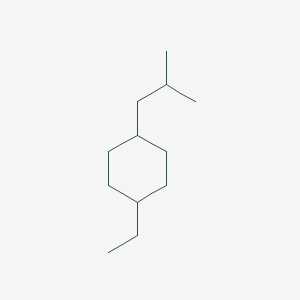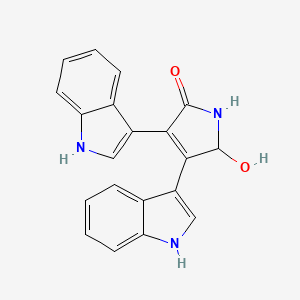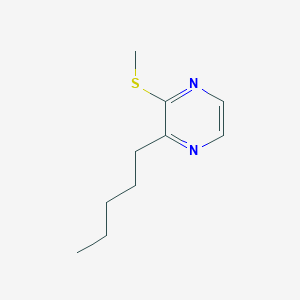
Pyrazine, 3-methylthio-2-pentyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 3-methylthio-2-pentyl: is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.312 . It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic compounds. Pyrazines are known for their diverse biological activities and are often used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 3-methylthio-2-pentyl typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazine, 3-methylthio-2-pentyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides or ketones, while reduction may yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Pyrazine, 3-methylthio-2-pentyl is used in organic synthesis as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.
Biology: In biological research, this compound is studied for its potential biological activities. Pyrazine derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor properties .
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the pharmaceutical, agricultural, and chemical industries.
Mécanisme D'action
The mechanism of action of Pyrazine, 3-methylthio-2-pentyl involves its interaction with specific molecular targets and pathways. Pyrazines are known to possess electron-accepting capacity and can form hydrogen bonds, enhancing their target binding ability . The specific molecular targets and pathways involved depend on the biological activity being studied. For example, pyrazine derivatives with antitumor activity may interact with cellular pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Pyrazine, 2-methyl-3-(methylthio)-: This compound has a similar structure but differs in the position of the methylthio group.
Pyrazine, 2-ethyl-3-(methylthio)-: This compound has an ethyl group instead of a pentyl group.
Uniqueness: Pyrazine, 3-methylthio-2-pentyl is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its longer alkyl chain (pentyl group) may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with shorter alkyl chains.
Propriétés
Numéro CAS |
113685-87-3 |
|---|---|
Formule moléculaire |
C10H16N2S |
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
2-methylsulfanyl-3-pentylpyrazine |
InChI |
InChI=1S/C10H16N2S/c1-3-4-5-6-9-10(13-2)12-8-7-11-9/h7-8H,3-6H2,1-2H3 |
Clé InChI |
QPQMKGUVJKDKOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC=CN=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
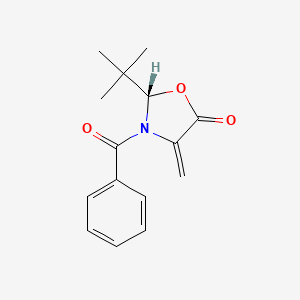
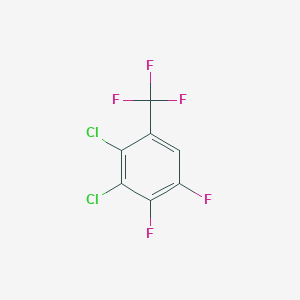
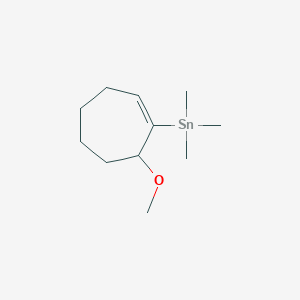

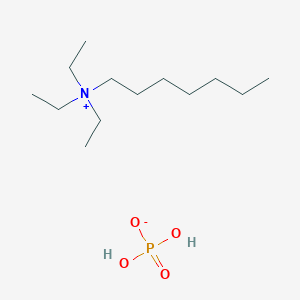
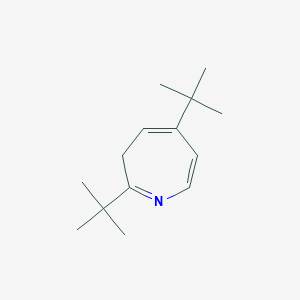
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
